イソジメトエート

概要

説明

Isodimethoate is an organophosphorus compound primarily used as an insecticide. It is an isomer of dimethoate, sharing the same chemical formula but differing in the arrangement of atoms. This compound is known for its ability to inhibit acetylcholinesterase, an enzyme crucial for the nervous system function in insects.

科学的研究の応用

Isodimethoate has several applications in scientific research:

Insecticide Mechanism Studies: Researchers use isodimethoate to study the mechanisms of insecticide action and the development of resistance in insects.

Environmental Fate and Degradation Studies: Radiolabeled isodimethoate is used to trace its movement and degradation in soil, water, and plants.

Development of Alternative Insecticides: It serves as a reference compound in the development and testing of new insecticides with reduced environmental impact.

作用機序

Target of Action

Isodimethoate primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting AChE, isodimethoate disrupts normal nerve function, leading to overstimulation and potential nerve damage .

Mode of Action

Isodimethoate acts as a direct anticholinesterase agent . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves. Over time, this can result in symptoms of neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by isodimethoate is the cholinergic pathway . By inhibiting AChE, isodimethoate disrupts the normal function of this pathway, leading to an overstimulation of the nerves. The downstream effects of this disruption can include muscle contractions, tremors, and in severe cases, paralysis .

Pharmacokinetics

Once in the body, isodimethoate may be metabolized by the liver and excreted in the urine . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of isodimethoate’s action is neurotoxicity due to the overstimulation of the nerves . Symptoms can range from mild (e.g., headache, dizziness) to severe (e.g., seizures, loss of consciousness). In addition, isodimethoate has been described as a “hit-and-run” agent, meaning it quickly renders part of AChE non-reactivatable, leading to long-lasting effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isodimethoate. For example, its volatility and water solubility can affect its distribution in the environment . Additionally, factors such as temperature and pH can influence its stability and rate of degradation . These factors can ultimately impact the exposure levels and toxicity of isodimethoate in different environments .

生化学分析

Biochemical Properties

Isodimethoate shows an inhibition rate constant towards human red blood cell acetylcholinesterase (AChE) of 2.3x10(3) M(-1) min(-1) (pH 7.4, 37 degrees C), indicating a somewhat higher potency than found with omethoate, the CYP450-mediated active metabolite of pure dimethoate . This suggests that Isodimethoate interacts with the enzyme acetylcholinesterase, inhibiting its function.

Molecular Mechanism

Isodimethoate exerts its effects at the molecular level primarily through its interaction with acetylcholinesterase. It inhibits this enzyme, disrupting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in continuous stimulation of the neurons .

Temporal Effects in Laboratory Settings

It is known that Isodimethoate-inhibited AChE shows fast spontaneous reactivation and aging kinetics (half-life 2.3 and 25 min, respectively)

準備方法

The synthesis of isodimethoate involves the reaction of phosphorochloridic acid with sodium methyl mercaptoacetate, followed by methylation with methyl chloride. The industrial production methods are similar to those used for dimethoate, with careful control of reaction conditions to ensure the correct isomer is produced .

化学反応の分析

Isodimethoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of more toxic metabolites.

Hydrolysis: In aqueous environments, isodimethoate can hydrolyze, leading to the formation of various degradation products.

Substitution: It can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, water, and nucleophiles. The major products formed depend on the specific reaction conditions but often include various phosphorodithioate derivatives.

類似化合物との比較

Isodimethoate is similar to other organophosphorus insecticides such as:

Dimethoate: The parent compound, which is widely used and has a similar mode of action.

Omethoate: A metabolite of dimethoate, known for its higher toxicity.

What sets isodimethoate apart is its specific isomeric structure, which can influence its reactivity and toxicity. While dimethoate and omethoate are more commonly used, isodimethoate’s unique structure makes it a valuable compound for specific research applications .

特性

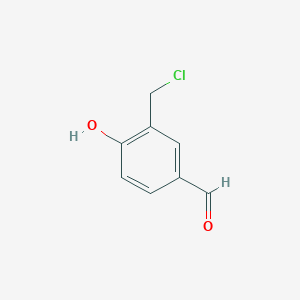

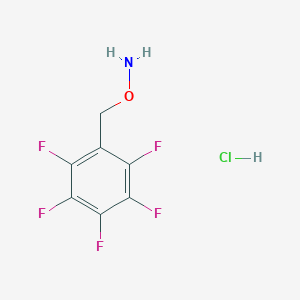

IUPAC Name |

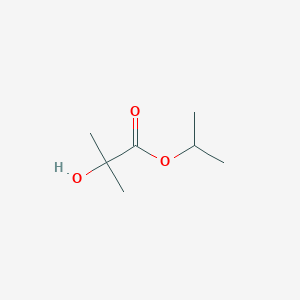

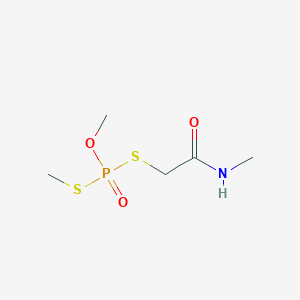

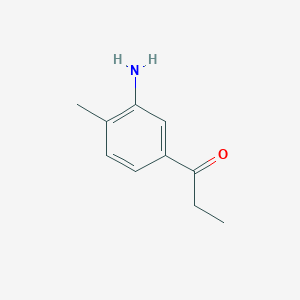

2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZFDJFTOCCEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955066 | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-11-4 | |

| Record name | Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isodimethoate interact with its target, and what are the downstream effects?

A1: Isodimethoate is an organophosphate insecticide that exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] Specifically, it binds to the active site of AChE, forming a stable phosphorylated adduct. This phosphorylation prevents AChE from breaking down the neurotransmitter acetylcholine (ACh), leading to ACh accumulation in the synaptic cleft. [] Excessive ACh causes overstimulation of cholinergic receptors, resulting in various downstream effects like muscle twitching, paralysis, and respiratory failure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)